Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate
Description
Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate is a pyrazole-based compound characterized by a unique sulfonamido-fluorosulfonylphenyl substituent at the 3-position of the pyrazole ring. The structure combines a fluorosulfonylphenyl group (providing strong electron-withdrawing properties) with a sulfonylamino linker, which may enhance binding affinity to biological targets such as bacterial enzymes. The ethyl ester group at the 4-position likely improves membrane permeability, a feature common to many bioactive pyrazole carboxylates .
Properties
IUPAC Name |
ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O6S2/c1-3-23-13(18)11-8-17(2)15-12(11)16-25(21,22)10-6-4-9(5-7-10)24(14,19)20/h4-8H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLORNNUAKCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 346.36 g/mol
- CAS Number: 1205748-61-3
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Its sulfonamide group is believed to enhance its binding affinity to target proteins, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in metabolic processes, which can lead to altered physiological responses in target organisms.
- Antifungal Activity: Research indicates that it may inhibit fungal growth by disrupting cell wall synthesis or function, making it a candidate for agricultural fungicides.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antifungal Efficacy:
- Cytotoxicity Assessment:
- Mechanistic Insights:
Comparison with Similar Compounds
Key Observations :
- Sulfonamide Linkers : Both the target compound and SABA1 feature sulfonamide moieties, which are associated with improved solubility and target binding in ACC inhibitors .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., DFMPE) are often precursors to active metabolites (e.g., DFPA, a carboxylic acid derivative), suggesting the target compound may act as a prodrug .
Physicochemical Data
Commercial and Patent Landscape
- DFMPE : Bayer AG holds patents for its synthesis, emphasizing its role in producing DFPA, a key antifungal agent .
- SABA1: Not yet commercialized but validated as a preclinical ACC inhibitor .
- Target Compound: No direct commercial data, but its complex substituents may require licensing for synthesis, similar to DFMPE .
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate?
The compound is synthesized via multi-step reactions involving pyrazole ring formation, sulfonamide coupling, and fluorosulfonyl group introduction. Key steps include:
- Pyrazole Core Synthesis : React ethyl acetoacetate with hydrazine derivatives to form the 1-methylpyrazole-4-carboxylate backbone .
- Sulfonylation : Introduce the 4-fluorosulfonylphenyl group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides under anhydrous conditions .
- Characterization : Confirm purity via elemental analysis, NMR, and mass spectrometry .
Basic: How is the crystal structure of this compound determined, and which software tools are recommended?
X-ray crystallography is the primary method. Steps include:
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.
- Structure Solution : Employ direct methods (e.g., SHELXS) or charge-flipping algorithms .
- Refinement : SHELXL is widely used for refining atomic positions and thermal parameters. Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks .
- Validation : Check for geometric plausibility using tools like PLATON to detect voids or overfitting .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies may arise from disorder, twinning, or poor data quality. Address these by:
- Data Reprocessing : Re-examine raw diffraction data for indexing errors or scaling issues.
- Model Testing : Compare refinement results using alternative space groups or disorder models .
- Cross-Validation : Validate against spectroscopic data (e.g., NMR) to confirm bond lengths/angles .
- Puckering Analysis : For non-planar rings, apply Cremer-Pople coordinates to quantify deviations .
Advanced: What methodologies are used to analyze the compound’s biological activity, particularly kinase inhibition?
- In Vitro Assays : Use fluorescence polarization or TR-FRET assays to measure binding affinity to kinase domains .
- Docking Studies : Perform molecular dynamics simulations with software like AutoDock Vina, referencing crystallographic data for receptor conformations .
- SAR Analysis : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify critical substituents for activity .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and stability?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to confirm substituent positions .
- IR Spectroscopy : Identify sulfonamide (1320–1250 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .
- LC-MS : Monitor degradation products under stress conditions (e.g., heat, pH extremes) .
Advanced: How can synthetic yields be optimized for large-scale research applications?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency .
- Catalysis : Employ Pd-mediated coupling for aryl-fluorosulfonyl bond formation, reducing side reactions .
- Workflow Automation : Use flow chemistry to control exothermic reactions and improve reproducibility .
Advanced: What strategies are used to investigate structure-activity relationships (SAR) for pyrazole derivatives?
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → chlorophenyl) and test activity .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify conserved binding motifs .
- QSAR Modeling : Use Gaussian or Schrödinger software to correlate electronic properties (e.g., logP, H-bond donors) with bioactivity .
Basic: How is the compound’s solubility and formulation addressed in pharmacological studies?
- Solubility Screening : Test in DMSO-water mixtures or lipid-based carriers using UV-Vis spectroscopy .
- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Stability Studies : Monitor ester hydrolysis via HPLC under physiological pH (7.4) .
Advanced: How do researchers handle conflicting bioactivity data between in vitro and in vivo models?
- Metabolite Profiling : Identify active metabolites using LC-MS/MS to explain discrepancies .
- PK/PD Modeling : Corrogate plasma concentration-time curves with efficacy endpoints .
- Species-Specific Factors : Test cytochrome P450 isoforms to assess metabolic differences .
Basic: What safety protocols are recommended for handling fluorosulfonyl-containing compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
